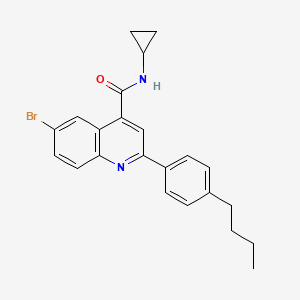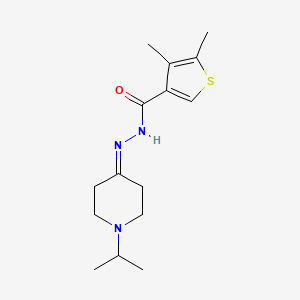![molecular formula C22H22N2O2S B4263733 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4263733.png)
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine
Overview
Description
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine, also known as BCTP, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. BCTP belongs to the class of piperazine derivatives and is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1).
Mechanism of Action
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine selectively antagonizes mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR1 has been implicated in various physiological and pathological processes, including synaptic plasticity, pain, anxiety, and addiction. The selective antagonism of mGluR1 by 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been shown to modulate these processes and has been suggested to have a therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine are mediated by the selective antagonism of mGluR1. The modulation of mGluR1 by 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been shown to affect various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the cyclic adenosine monophosphate (cAMP) pathway. The physiological effects of 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine have been shown to vary depending on the disease model and the experimental conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine in lab experiments include its selectivity for mGluR1, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential off-target effects.
Future Directions
The future directions of 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine research include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its effects. Moreover, the development of more selective mGluR1 antagonists and the investigation of their potential therapeutic applications are also areas of future research.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases. The selective antagonism of mGluR1 by 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has also been shown to have an analgesic effect in animal models of chronic pain. Moreover, 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been suggested to have a potential role in the treatment of addiction and anxiety disorders.
properties
IUPAC Name |
[4-(4-phenylmethoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-7-4-16-27-21)24-14-12-23(13-15-24)19-8-10-20(11-9-19)26-17-18-5-2-1-3-6-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUUYFHCMJPWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263654.png)
![N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263668.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)


![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263698.png)
![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
![2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B4263723.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263758.png)

